6-Deoxyallitol

Descripción

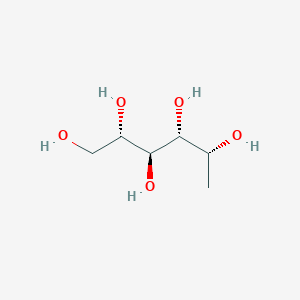

6-Deoxyallitol is a hypothetical deoxygenated derivative of allitol, a sugar alcohol derived from allose. While specific data on this compound is absent in the provided evidence, its structure can be inferred from nomenclature: it would lack a hydroxyl group (-OH) at the 6th carbon compared to allitol. Such deoxygenation typically alters physicochemical properties, solubility, and biological activity.

Propiedades

Número CAS |

95120-27-7 |

|---|---|

Fórmula molecular |

C6H14O5 |

Peso molecular |

166.17 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R)-hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |

Clave InChI |

SKCKOFZKJLZSFA-MOJAZDJTSA-N |

SMILES |

CC(C(C(C(CO)O)O)O)O |

SMILES isomérico |

C[C@H]([C@H]([C@H]([C@H](CO)O)O)O)O |

SMILES canónico |

CC(C(C(C(CO)O)O)O)O |

Sinónimos |

6-deoxyallitol |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 6-Deoxyallitol (inferred structure) with three structurally related compounds from the evidence: 1-Deoxy-L-allitol , Xylitol (Adonitol) , and 2-Deoxyglucitol 6-phosphate . Key differences in molecular structure, applications, and properties are highlighted.

Structural and Physicochemical Properties

Key Observations:

- Xylitol is a smaller pentitol, widely used in food and pharmaceuticals due to its non-flammability and sweetening properties .

- 2-Deoxyglucitol 6-phosphate incorporates a phosphate group, indicating a role in energy metabolism or enzymatic processes .

1-Deoxy-L-allitol

- Biomedical Potential: Cited as a therapeutic candidate for cancer, diabetes, and cardiovascular diseases due to its unique interactions .

Xylitol (Adonitol)

- Industrial Use: Employed as a sugar substitute and humectant. Non-flammable but decomposes into toxic gases (e.g., carbon oxides) under high heat .

- Safety Profile : Requires precautions during handling (e.g., ventilation, protective gear) to avoid inhalation or contact .

2-Deoxyglucitol 6-phosphate

Functional Group Analysis

- Hydroxyl Groups : this compound and Xylitol both lack hydroxyls at specific positions, reducing hydrophilicity compared to their parent compounds.

- Phosphate vs. Nitrogen : The phosphate in 2-Deoxyglucitol 6-phosphate enables energy storage/transfer, while nitrogen in 1-Deoxy-L-allitol may facilitate drug-receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.